molecular formula C17H14N4O2 B3030602 IRAK inhibitor 2 CAS No. 928333-30-6

IRAK inhibitor 2

Cat. No.: B3030602
CAS No.: 928333-30-6
M. Wt: 306.32 g/mol
InChI Key: OPKXXSDVMPBIOF-UHFFFAOYSA-N
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Biological Activity

IRAK inhibitor 2 is a selective inhibitor targeting Interleukin-1 receptor-associated kinase 4 (IRAK4), a key player in the Toll-like receptor (TLR) signaling pathway, which is crucial for the innate immune response. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and implications for therapeutic applications.

IRAK4 is involved in the signaling cascade initiated by TLRs and IL-1 receptors, leading to the activation of various transcription factors such as NF-κB and IRF5. The inhibition of IRAK4 by this compound disrupts these pathways, preventing the production of pro-inflammatory cytokines.

Key Findings:

  • Inhibition of Cytokine Production: Studies have shown that this compound effectively reduces the expression of inflammatory cytokines in human monocytes following TLR stimulation. Specifically, it blocks the nuclear translocation of IRF5 while minimally affecting NF-κB activation, indicating a selective mechanism of action .
  • Impact on Hepatic Inflammation: In models of alcohol-related liver disease (ALD), pharmacological blockade of IRAK4 has been associated with reduced hepatic inflammation and hepatocellular damage, suggesting potential therapeutic benefits for liver conditions .

Case Studies

  • Alcoholic Liver Disease Model:
    • Objective: To assess the role of IRAK4 in ethanol-induced liver injury.
    • Method: Utilized Irak4 knock-in mice and pharmacological inhibitors to evaluate liver damage.
    • Results: Inhibition led to decreased levels of acute phase proteins and reduced inflammation, highlighting IRAK4's critical role in ALD pathogenesis .
  • Hematologic Malignancies:
    • Objective: To explore IRAK4's involvement in acute myeloid leukemia (AML).
    • Method: Investigated the effects of dual inhibition of IRAK1 and IRAK4 on leukemic progenitor cells.
    • Results: The dual inhibition significantly suppressed leukemic cell function, indicating that targeting IRAK pathways may offer new therapeutic strategies for AML treatment .

Data Tables

Study FocusMethodologyKey Findings
Alcohol-related liver diseaseIrak4 knock-in miceReduced hepatic inflammation and acute phase protein levels
Acute myeloid leukemiaDual IRAK1/IRAK4 inhibitionSuppressed leukemic function in AML cell lines
TLR-induced cytokine productionHuman monocyte assaysBlocked IRF5 nuclear translocation without affecting NF-κB

Research Findings

Recent studies have highlighted several important aspects of this compound's biological activity:

  • Selectivity for IRAK4: Compared to other kinases, this compound shows a higher affinity for IRAK4, making it a potent agent in modulating inflammatory responses.
  • Therapeutic Potential: Given its ability to inhibit pro-inflammatory cytokine production, this compound is being investigated for its potential use in treating various inflammatory diseases and malignancies.

Properties

IUPAC Name

4-[6-(furan-2-ylmethylamino)imidazo[1,2-b]pyridazin-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c22-13-5-3-12(4-6-13)15-11-19-17-8-7-16(20-21(15)17)18-10-14-2-1-9-23-14/h1-9,11,22H,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKXXSDVMPBIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NN3C(=NC=C3C4=CC=C(C=C4)O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648708
Record name 4-[6-{[(Furan-2-yl)methyl]amino}imidazo[1,2-b]pyridazin-3(5H)-ylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928333-30-6
Record name 4-[6-{[(Furan-2-yl)methyl]amino}imidazo[1,2-b]pyridazin-3(5H)-ylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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